2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyridinyl group, and a pyrazolyl group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as the c-met kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.
Mode of Action
This can result in changes in the activity of the substrate proteins of the kinase, leading to alterations in the cellular processes they are involved in .
Biochemical Pathways
This could have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to exhibit dose- and time-dependent pharmacokinetics . The bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and their interaction with biological membranes.
Result of Action
This could potentially result in effects such as inhibition of cell growth or induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other interacting molecules in the cellular environment. The compound’s interaction with its target can also be influenced by the conformational flexibility of both the compound and its target, which can be affected by these environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 2-bromoacetyl bromide to form 2-(4-fluorophenoxy)acetyl bromide. This intermediate is then reacted with 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide
- N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide
Uniqueness
Compared to similar compounds, 2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-1-3-17(4-2-16)25-13-18(24)21-9-10-23-12-15(11-22-23)14-5-7-20-8-6-14/h1-8,11-12H,9-10,13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXOHINZDQYDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.